Methyl 2-[(1R)-6-bromoindan-1-YL]acetate
Description
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate is a chiral ester derivative featuring a brominated indan core. The compound’s structure includes a methyl ester group attached to a 6-bromoindan moiety with an (1R) absolute configuration, making it a stereochemically distinct molecule. Structural elucidation of similar compounds often employs techniques like FTIR, NMR spectroscopy, and single-crystal X-ray diffraction (SCXRD) . The (1R) configuration is typically confirmed using enantiomorph-polarity estimation methods, such as the Flack parameter in X-ray crystallography .
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
methyl 2-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]acetate |
InChI |
InChI=1S/C12H13BrO2/c1-15-12(14)6-9-3-2-8-4-5-10(13)7-11(8)9/h4-5,7,9H,2-3,6H2,1H3/t9-/m1/s1 |
InChI Key |
GQPHMSGOJSRIHV-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCC2=C1C=C(C=C2)Br |
Canonical SMILES |
COC(=O)CC1CCC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate typically involves the esterification of 6-bromoindan-1-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted indan derivatives.
Reduction: Formation of 6-bromoindan-1-ylmethanol.
Oxidation: Formation of 6-bromoindan-1-acetic acid.
Scientific Research Applications
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo metabolic transformations to form active metabolites that exert biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural Differences :
- Aromatic System : Ethyl 2-(6-bromopyridin-2-yl)acetate contains a pyridine ring, whereas the target compound features an indan system (a fused bicyclic structure of benzene and cyclopentane).
- Ester Group : The ethyl ester in this compound vs. the methyl ester in the target may influence solubility and metabolic stability.
- Bromine Position : Both compounds have bromine at the 6-position, but the electronic effects differ due to the pyridine’s nitrogen atom versus the indan’s hydrocarbon framework.
Functional Implications :
- Pyridine’s electron-withdrawing nature could enhance electrophilic reactivity compared to the electron-rich indan system.
2-(6-Methyl-1H-indol-3-yl)acetic Acid
Structural Differences :
- Core Structure : The indole ring (aromatic benzene fused with pyrrole) contrasts with the indan system.
- Substituents : A methyl group at the 6-position vs. bromine in the target compound.
- Functional Group : The free carboxylic acid group vs. the methyl ester introduces differences in acidity and hydrogen-bonding capacity.
Functional Implications :
- The indole’s NH group enables hydrogen bonding, which is absent in the indan-based target compound.
- Bromine’s larger atomic size and polarizability may increase molecular weight and influence lipophilicity compared to the methyl group .
Adamantyl Bromomethyl Ketone Derivatives
Structural Differences :
- Core Framework : Adamantane (a rigid, diamondoid hydrocarbon) vs. indan.
- Functional Group : A bromomethyl ketone group vs. a bromoindan-acetate ester.
Functional Implications :
- Adamantane’s rigidity may enhance thermal stability but reduce conformational flexibility.
- Bromomethyl ketones are more reactive toward nucleophilic substitution than bromoindan esters, which could affect synthetic utility .
Enantiomeric Considerations
The (1R) configuration of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate distinguishes it from its (1S) enantiomer. Studies using Flack parameters (e.g., x or η) highlight the importance of accurate chirality assignment, as enantiomers can exhibit divergent biological activities or crystallization behaviors .
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
